1-Dodecyl-6-nitroindazole
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Overview
Description
1-Dodecyl-6-nitroindazole is a chemical compound belonging to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a dodecyl group (a twelve-carbon alkyl chain) and a nitro group at the 6th position of the indazole ring makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-6-nitroindazole typically involves the nitration of dodecylindazole. The nitration process is an electrophilic substitution reaction where a nitro group is introduced into the aromatic ring. Common reagents for this reaction include nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the selective nitration at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-6-nitroindazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The dodecyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and methanol as a solvent.
Substitution: Nucleophiles such as halides or amines, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Reduction: 1-Dodecyl-6-aminoindazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Dodecyl-6-nitroindazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for functionalized compounds in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Dodecyl-6-nitroindazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
6-Nitroindazole: Lacks the dodecyl chain, making it less lipophilic.
7-Nitroindazole: Similar structure but with the nitro group at the 7th position, leading to different reactivity and biological activity.
1-Dodecylindazole:
Uniqueness: 1-Dodecyl-6-nitroindazole’s combination of a long alkyl chain and a nitro group provides unique properties, such as enhanced lipophilicity and specific reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
27225-60-1 |
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Molecular Formula |
C19H29N3O2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-dodecyl-6-nitroindazole |
InChI |
InChI=1S/C19H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21-19-15-18(22(23)24)13-12-17(19)16-20-21/h12-13,15-16H,2-11,14H2,1H3 |
InChI Key |
MFCYKRGXBQNVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
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